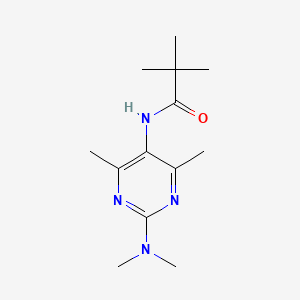

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-8-10(16-11(18)13(3,4)5)9(2)15-12(14-8)17(6)7/h1-7H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUJMGRYERBRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide typically involves the reaction of 2-(dimethylamino)-4,6-dimethylpyrimidine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(dimethylamino)-4,6-dimethylpyrimidine+pivaloyl chloride→N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Inflammatory Properties

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide has been investigated for its potential in inhibiting the NLRP3 inflammasome, a key player in inflammatory diseases. Research indicates that compounds targeting this pathway can be effective in treating conditions such as:

- Cryopyrin-associated periodic syndromes (CAPS)

- Multiple sclerosis

- Type 2 diabetes

- Alzheimer's disease

- Atherosclerosis .

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. It is believed to exert its effects through modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have suggested that it can inhibit tumor growth in specific cancer models by affecting the expression of genes associated with cell cycle regulation .

Agricultural Applications

Beyond medicinal uses, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide may also have applications in agricultural chemistry. Its derivatives are being explored for use as:

- Herbicides

- Insecticides

These applications stem from the compound's ability to affect metabolic pathways in pests and weeds, potentially leading to effective control measures without harming non-target species .

Case Study 1: Inhibition of NLRP3 Inflammasome

A study published in Nature Reviews demonstrated that compounds similar to N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide effectively inhibited the NLRP3 inflammasome activation. This inhibition was linked to reduced IL-1β secretion, suggesting therapeutic potential for inflammatory diseases .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study conducted on breast cancer cells indicated that treatment with the compound led to significant reductions in cell viability and induced markers of apoptosis .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Pharmaceutical | Anti-inflammatory treatment | Inhibition of NLRP3 inflammasome |

| Cancer therapy | Induction of apoptosis in cancer cell lines | |

| Agricultural | Herbicides and insecticides | Effective pest control mechanisms |

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017).

Key Findings:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The target’s dimethylamino and methyl groups contrast with halogen (Cl, I) and formyl substituents in analogs. This may enhance solubility in nonpolar solvents compared to halogenated derivatives. Steric Bulk: All compounds share a pivalamide group, but the target’s 4,6-dimethyl groups add steric hindrance, possibly affecting binding interactions in biological systems.

Molecular Weight and Halogens :

- The absence of halogens (e.g., iodine, chlorine) in the target results in a lower molecular weight (~254 g/mol) compared to iodinated analogs (e.g., 396.20 g/mol for HB165-1).

Pricing Trends :

- Halogenated pyridine derivatives (e.g., iodine-containing HB180 and HB165 series) are priced at $500/1 g, suggesting that the target compound (if synthesized) might fall into a similar range due to comparable synthetic complexity.

Notes on the Comparison

- Structural Limitations : Direct comparisons are challenging due to differences in heterocyclic cores (pyrimidine vs. pyridine). Pyrimidines often exhibit distinct electronic properties and metabolic stability in medicinal chemistry contexts.

- Functional Group Impact: The dimethylamino group in the target may increase basicity compared to halogenated analogs, influencing pharmacokinetic properties.

- Data Gaps: No direct research data (e.g., solubility, bioactivity) for the target compound are available in the provided evidence; comparisons are inferred from structural analogs.

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a dimethylamino group and a pivalamide moiety. Its molecular formula is CHNO, with a molecular weight of approximately 230.30 g/mol. The structural characteristics are pivotal in determining its biological interactions.

Research indicates that N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide may exert its effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in various signaling pathways associated with cell growth and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially making it useful against certain bacterial strains.

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research : A study investigated the compound's efficacy in inhibiting tumor cell growth in vitro. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

- Inflammatory Diseases : In a model of inflammatory bowel disease (IBD), administration of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide led to decreased inflammation markers and improved histological scores compared to control groups.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and exhibited notable antibacterial activity, supporting its potential use in treating infections caused by resistant strains.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pivalamide:

- Pharmacokinetics : The compound demonstrated favorable absorption characteristics with moderate bioavailability.

- Toxicity Studies : Toxicological assessments revealed low toxicity in mammalian cell lines at therapeutic concentrations, indicating a promising safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.